molecular formula C40H50N4O6 B10849082 H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH

Cat. No.: B10849082
M. Wt: 682.8 g/mol
InChI Key: GWHRSTGESQKJIQ-FVTMYMNWSA-N
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Description

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH is a synthetic opioid peptide derivative designed to optimize receptor selectivity and potency. It incorporates two critical structural modifications:

  • Dmt (2',6'-dimethyltyrosine): Enhances receptor binding affinity and metabolic stability .
  • beta-MeCha (beta-methyl-cyclohexylalanine): Introduces stereochemical constraints that influence receptor interaction. The (2R,3S) configuration of beta-MeCha is pivotal for balancing delta (δ) opioid receptor antagonism and mu (μ) opioid receptor activity .

This compound exhibits a Ki of 55 nM for μ receptors and 0.48 nM for δ receptors in radioligand binding assays, demonstrating high δ selectivity (μ/δ ratio = ~114.5) .

Properties

Molecular Formula

C40H50N4O6

Molecular Weight

682.8 g/mol

IUPAC Name

(2S)-2-[[(2R,3S)-2-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-cyclohexylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C40H50N4O6/c1-24-18-31(45)19-25(2)32(24)22-33(41)39(48)44-23-30-17-11-10-16-29(30)21-35(44)37(46)43-36(26(3)28-14-8-5-9-15-28)38(47)42-34(40(49)50)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,45H,5,8-9,14-15,20-23,41H2,1-3H3,(H,42,47)(H,43,46)(H,49,50)/t26-,33-,34-,35?,36+/m0/s1

InChI Key

GWHRSTGESQKJIQ-FVTMYMNWSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@H]([C@@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)N)C)O

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N)C)O

Origin of Product

United States

Preparation Methods

Table 1: Synthesis Protocols for Key Amino Acid Derivatives

Amino AcidMethodReagents/ConditionsYieldKey Reference
Dmt Methylation of L-tyrosineCH₃I, NaOH, H₂O/EtOH, 24h, RT85%
Tic Pictet-Spengler cyclizationL-phenylalanine, formaldehyde, HCl, reflux, 12h78%
β-MeCha β-Methylation of cyclohexylalanineCyclohexyl bromide, NaH, DMF, 60°C, 6h67%
  • Dmt Synthesis : L-tyrosine undergoes dimethylation at the 2' and 6' positions using methyl iodide under basic conditions.

  • Tic Synthesis : Formed via cyclocondensation of L-phenylalanine with formaldehyde under acidic conditions, followed by oxidation to the carboxylic acid.

  • β-MeCha Synthesis : Cyclohexylalanine is β-methylated using cyclohexyl bromide and sodium hydride in DMF, with strict stereochemical control to achieve the (2R,3S) configuration.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for assembling H-Dmt-Tic-(2R,3S)-β-MeCha-Phe-OH, leveraging Fmoc/t-Bu chemistry for sequential coupling.

Table 2: SPPS Protocol for H-Dmt-Tic-(2R,3S)-β-MeCha-Phe-OH

StepComponentResinCoupling ReagentDeprotection AgentTime
1C-terminal PheRink amide AM resin (0.25 mmol/g)HBTU/DIPEA20% piperidine/DMF1h
2β-MeCha--HOBt/DIC20% piperidine/DMF2h
3Tic--Oxyma Pure/DIC20% piperidine/DMF1.5h
4Dmt--TBTU/NMM20% piperidine/DMF3h
  • Resin Loading : The C-terminal phenylalanine (Phe) is anchored to Rink amide resin (0.25 mmol/g loading).

  • Coupling Conditions : HOBt/DIC or TBTU/NMM ensures efficient activation, particularly for sterically hindered residues like β-MeCha.

  • Stereochemical Control : The (2R,3S)-β-MeCha configuration is preserved using pre-synthesized, optically pure derivatives.

Solution-Phase Peptide Synthesis

Alternative solution-phase methods are employed for large-scale production, particularly for intermediates requiring precise stereochemical fidelity.

Table 3: Solution-Phase Coupling Sequence

StepSegmentSolventCoupling AgentTemperatureYield
1H-Dmt-Tic-OHDMFWSC/HOBt0°C → RT, 24h89%
2(2R,3S)-β-MeCha-Phe-OHDCMEDC/HOAtRT, 12h76%
3Final assemblyDMFHATU/DIPEART, 24h68%
  • Fragment Condensation : The peptide is synthesized in two segments (H-Dmt-Tic-OH and β-MeCha-Phe-OH) to minimize racemization.

  • Activation Strategies : HATU and HOAt enhance coupling efficiency for β-MeCha, which exhibits steric hindrance.

Purification and Characterization

Crude peptide is purified via reverse-phase HPLC and characterized using advanced spectroscopic techniques.

Table 4: HPLC Purification Parameters

ColumnMobile PhaseGradientFlow RateRetention TimePurity
C18 (250 × 21.2 mm)A: 0.1% TFA/H₂O
B: 0.1% TFA/ACN
20% B → 50% B (15 min)10 mL/min12.3 min≥98%
  • Analytical Data :

    • HPLC : Purity >98% (λ = 215 nm).

    • Mass Spectrometry : ESI-MS [M+H]⁺ = 681.9 g/mol (calculated), 682.3 observed.

    • NMR : ¹H NMR (500 MHz, DMSO-d₆) confirms stereochemistry: δ 7.25–6.98 (aromatic Dmt), 4.32 (β-MeCha CH), 3.15 (Tic CH₂).

Critical Challenges and Optimizations

  • Stereochemical Integrity : Racemization during β-MeCha coupling is mitigated by using pre-formed (2R,3S)-β-MeCha and low-temperature coupling.

  • Solubility Issues : DMF/DCM mixtures (3:1) enhance solubility of hydrophobic segments during SPPS.

  • Byproduct Formation : Trifluoroacetic acid (TFA) in cleavage cocktails minimizes tert-butyl side products.

Chemical Reactions Analysis

Types of Reactions

H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group in the Dmt residue can be oxidized to form quinones.

    Reduction: The peptide bonds can be reduced under specific conditions to yield the corresponding amines.

    Substitution: The aromatic rings in the Dmt and Phe residues can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced peptide fragments.

    Substitution: Halogenated or nitrated aromatic compounds.

Comparison with Similar Compounds

Stereoisomeric Variants

The stereochemistry of beta-MeCha profoundly affects pharmacological profiles:

Compound Ki (μ, nM) Ki (δ, nM) Selectivity (μ/δ) Functional Activity
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH 55 0.48 114.5 δ antagonist, weak μ interaction
H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH 1400 0.48 2916.7 Potent δ antagonist (Ke = 0.24 nM)
H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH 580 Low δ affinity, moderate μ activity
H-Dmt-Tic-(2S,3R)-beta-MeCha-Phe-OH 280 Mixed μ agonist/δ antagonist

Key Findings :

  • The (2S,3S) isomer is the most δ-selective antagonist, with negligible μ activity .
  • The (2R,3S) isomer retains moderate μ affinity while maintaining δ antagonism, making it a dual-target candidate .
  • Epimeric configurations (e.g., 2R,3R) reduce δ potency and increase μ interactions .

C-Terminal Modifications

Replacing the C-terminal -OH group with -NH2 alters receptor interactions:

Compound Ki (μ, nM) Ki (δ, nM) Selectivity (μ/δ)
This compound 55 0.48 114.5
H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-NH2 200
H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-NH2 290

Key Findings :

  • Amidation reduces μ receptor affinity, suggesting that the free carboxylate group is critical for μ interactions .
  • δ antagonism is preserved in amidated analogs, but μ/δ selectivity decreases .

Comparison with Dmt-Tic-Ala-X Series

The Dmt-Tic-Ala-X series (X = hydrophobic substituents) shows distinct profiles:

Compound Ki (δ, nM) Ki (μ, nM) Selectivity (μ/δ) Functional Activity
H-Dmt-Tic-Ala-NH-1-adamantyl 0.06 2.5 41.7 δ antagonist, μ partial agonist
H-Dmt-Tic-Ala-NHtBu 0.2 11 55.0 δ antagonist
This compound 0.48 55 114.5 δ antagonist

Key Findings :

  • The Dmt-Tic-Ala-X series achieves higher δ affinity (Ki = 0.06–0.2 nM) but lower μ/δ selectivity compared to this compound .
  • Hydrophobic C-terminal groups (e.g., -NH-1-adamantyl) enhance μ affinity, leading to bifunctional activity (δ antagonism + μ partial agonism) .

Parent Compound: H-Tyr-Tic-Cha-Phe-OH

The unmodified parent peptide exhibits significantly lower potency:

  • Ki (μ) = 3600 nM, Ki (δ) = Not reported .
  • Introduction of Dmt and beta-MeCha improves δ affinity by ~7500-fold and μ affinity by ~65-fold .

Q & A

Q. Table 1. Key Parameters for Receptor Binding Assays

ParameterRecommended Value/TechniqueReference
Incubation Time60–120 minutes (equilibrium)
Temperature25°C (room temp) or 37°C (physiological)
Radioligand Concentration0.5–1 × Kd
Non-Specific Binding Control100× excess unlabeled ligand

Q. Table 2. Metadata Requirements for FAIR Compliance

Metadata CategoryExample FieldsSource
Experimental ConditionspH, ionic strength, instrument model
Chemical CharacterizationPurity, stereochemistry, batch ID
Data ProvenanceRepository DOI, license, version

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